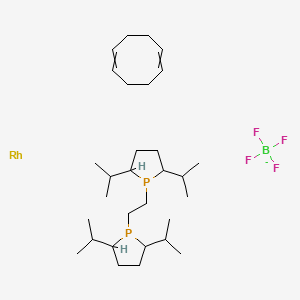

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related rhodium (I) complexes often involves the reaction of rhodium precursors with specially designed ligands to form the active catalytic species. A general approach includes the reaction of a rhodium salt (e.g., rhodium chloride) with the diphosphine ligand and 1,5-cyclooctadiene in the presence of a base to deprotonate the ligand, followed by the addition of a tetrafluoroborate source to form the desired complex.Molecular Structure Analysis

Rhodium complexes often exhibit square planar or tetrahedral geometries, depending on the coordination environment. The molecular structure of related rhodium (I) complexes has been characterized by X-ray crystallography, revealing a square planar geometry around the rhodium center, coordinated by two phosphorus atoms from the diphosphine ligand and two olefinic π-bonds from the cyclooctadiene ligand.Chemical Reactions Analysis

Rhodium complexes are known for their role in catalyzing a variety of chemical reactions, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The chiral nature of the diphosphine ligand in this compound enables asymmetric synthesis, allowing for the production of chiral molecules with high enantioselectivity.Physical And Chemical Properties Analysis

The compound appears as an orange to red to brown powder . Its molecular weight is 660.37 g/mol . The specific optical rotation is +40° to +50° (20°C, 589 nm) (c=1 in methanol) .科学的研究の応用

Rhodium Complexes in Catalysis

Rhodium complexes, including those with sophisticated ligands like the one mentioned, are widely studied for their catalytic properties. These compounds are involved in various types of catalytic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions, due to the unique ability of rhodium to facilitate these processes with high efficiency and selectivity.

Metals and Metal Compounds in Cancer Treatment

Rhodium belongs to the same group as platinum and shows interesting anti-cancer activity, although with similar nephrotoxicity concerns. Some rhodium compounds have progressed to phase I clinical trials, underscoring the potential medical applications of rhodium-based complexes (Desoize, 2004).

Catalytic Non-Enzymatic Kinetic Resolution

Rhodium complexes are utilized in catalytic non-enzymatic kinetic resolutions, highlighting their importance in asymmetric organic synthesis. This underscores the role of rhodium(I) complexes in facilitating reactions that produce chiral compounds, which are crucial in the pharmaceutical industry (Pellissier, 2011).

Rh(I) Complexes in Catalysis - A Five-Year Trend

The review of literature between 2015 and 2020 on rhodium(I) complexes in catalysis revealed ongoing research activity and efforts towards synthesizing new preformed rhodium catalysts that are efficient and selective. This indicates continuous interest and potential advancements in the use of rhodium complexes in catalytic applications (Medici et al., 2021).

作用機序

Target of Action

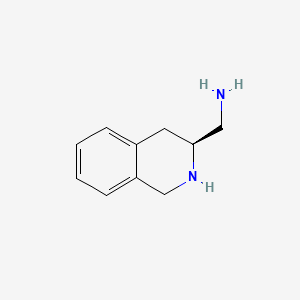

The primary target of 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) is the asymmetric hydrogenation reactions . This compound is a chiral ligand that can be used to prepare the Duphos-Rhodium metal complex, which is used as a catalyst in these reactions .

Mode of Action

The compound interacts with its targets by acting as a catalyst in asymmetric hydrogenation reactions . It facilitates the reaction process, leading to the production of single-enantiomer compounds .

Biochemical Pathways

The compound affects the biochemical pathway of asymmetric hydrogenation. This pathway is crucial for the commercial manufacture of single-enantiomer compounds . The downstream effects include the production of δ-amino acid derivatives, manzacidins A and C, and the tetracyclic core of manzamine A .

Result of Action

The molecular and cellular effects of the compound’s action include the stereoselective synthesis of various compounds. These include δ-amino acid derivatives, manzacidins A and C, and the tetracyclic core of manzamine A . It also enables the preparation of both enantiomers of (dimethoxycoumaryl)alanine as suitable fluorescent peptide labels .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been used in biphasic catalytic hydrogenations in ionic liquids with the addition of water as a second solvent . This suggests that the reaction environment can significantly impact the compound’s catalytic activity.

Safety and Hazards

特性

IUPAC Name |

cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44P2.C8H12.BF4.Rh/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-22H,9-14H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQFPKPBTSPMQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56BF4P2Rh- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B599765.png)